![molecular formula C14H14N2O3 B12627087 N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea CAS No. 919996-75-1](/img/structure/B12627087.png)
N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea is a chemical compound that belongs to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications. The structure of N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea consists of a urea backbone with a hydroxy group and a phenoxyphenylmethyl substituent, which imparts unique characteristics to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of the corresponding amine with phosgene to generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia to form the urea derivative . This method, however, is not environmentally friendly due to the use of phosgene.
An alternative, more environmentally friendly method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is mild, efficient, and suitable for gram-scale synthesis, making it ideal for industrial production.
Industrial Production Methods
Industrial production of N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea follows similar synthetic routes but on a larger scale. The process is optimized for economy and ease of execution, often prioritizing cost-effectiveness over environmental considerations . there is a growing emphasis on developing resource-efficient and environmentally friendly production methods to minimize the environmental impact of high-volume chemical manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenoxyphenylmethyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The hydroxy group and phenoxyphenylmethyl substituent play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea can be compared with other N-substituted ureas, such as:
- N-Hydroxy-N’-[(4-methoxyphenyl)methyl]urea
- N-Hydroxy-N’-[(3-chlorophenyl)methyl]urea
- N-Hydroxy-N’-[(2,4-dimethylphenyl)methyl]urea
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties
Propiedades
Número CAS |
919996-75-1 |
|---|---|
Fórmula molecular |
C14H14N2O3 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
1-hydroxy-3-[(3-phenoxyphenyl)methyl]urea |
InChI |
InChI=1S/C14H14N2O3/c17-14(16-18)15-10-11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9,18H,10H2,(H2,15,16,17) |
Clave InChI |
MHDAROXTDZBKGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


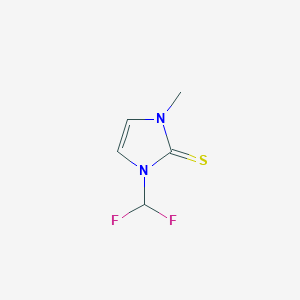
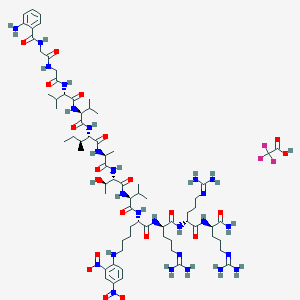
![4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid](/img/structure/B12627019.png)
![1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12627026.png)
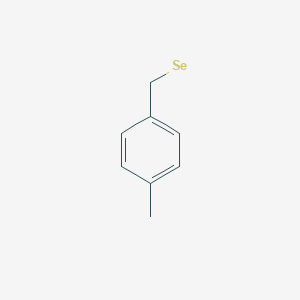
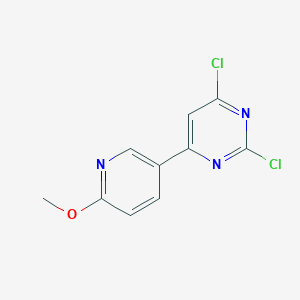
![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12627038.png)
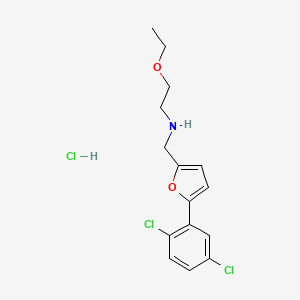
![[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate](/img/structure/B12627052.png)
![(3a'S,6a'R)-5-fluoro-5'-(3-methoxypropyl)-3'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B12627053.png)
![3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione](/img/structure/B12627058.png)
![1H-Pyrrolo[2,3-b]pyridin-3-amine, 4,6-dimethyl-](/img/structure/B12627066.png)
![5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12627070.png)
![(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B12627082.png)
